2-Butoxy-3H-azepine-3-carboxamide
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Overview
Description
2-Butoxy-3H-azepine-3-carboxamide is a seven-membered heterocyclic compound containing nitrogen. Heterocyclic compounds like azepines are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-3H-azepine-3-carboxamide typically involves the ring expansion of smaller cyclic compounds. One common method is the recyclization of small and medium carbo-, oxa-, or azacyclanes. This can be achieved through multicomponent heterocyclization reactions . For instance, the interaction of o- and p-aminophenols or aminothiophenols with N-tert-butyl-1,5,3-dithiazepane or 1-oxa-3,6-dithiacycloheptane under specific conditions (20°C, 3 hours, 5 mol% Sm(NO3)3·6H2O, EtOH:CHCl3) selectively forms azepine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation, ultrasound irradiation, and other advanced techniques to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3H-azepine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Butoxy-3H-azepine-3-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Butoxy-3H-azepine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Butoxy-3H-azepine-3-carboxamide include other azepine derivatives, such as benzazepines, oxazepines, and thiazepines .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of chemical structure and biological activity.
Properties
CAS No. |
88609-07-8 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-butoxy-3H-azepine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-8-15-11-9(10(12)14)6-4-5-7-13-11/h4-7,9H,2-3,8H2,1H3,(H2,12,14) |
InChI Key |
IVPXRZBCWXOPDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=CC=CC1C(=O)N |
Origin of Product |
United States |
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